![molecular formula C26H24F3N5O2 B3457667 (4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B3457667.png)
(4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Overview
Description
(4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzylpiperazine moiety with a pyrazolo[1,5-a]pyrimidine core, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves multi-step organic reactions. One common method includes the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often involve the use of solvents like methanol and reagents such as sodium cyanoborohydride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reductive amination using sodium cyanoborohydride is a common method.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound (4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry and pharmacology, supported by data tables and case studies.
Synonyms
- (4-Benzylpiperazin-1-yl)(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl) methanone
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with various biological targets, including receptors and enzymes involved in disease processes.
Potential Therapeutic Areas
- Antidepressant Activity : Compounds with piperazine structures have been linked to antidepressant effects. Research indicates that modifications to the piperazine ring can enhance selectivity for serotonin receptors, thus improving efficacy in treating depression.
- Anticancer Properties : The pyrazolo[1,5-a]pyrimidine framework has shown promise in inhibiting cancer cell proliferation. Studies suggest that derivatives of this compound may exhibit selective cytotoxicity against tumor cells.
Pharmacological Studies
Pharmacological evaluations are crucial for understanding the efficacy and safety of new compounds. The following table summarizes key findings from recent studies on related compounds:
Synthesis and Derivatives
Research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications at the methoxy and trifluoromethyl groups have been explored to optimize pharmacokinetic properties.
Case Study: Synthesis of Derivatives
A study demonstrated that introducing different substituents on the pyrazolo[1,5-a]pyrimidine ring can lead to compounds with improved potency against specific cancer types. The derivatives were evaluated using in vitro assays, showing promising results in inhibiting cell growth.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves its interaction with specific molecular targets. For instance, piperazine derivatives have been shown to inhibit microtubule synthesis, affecting cell cycle progression and angiogenesis . This compound may also act as a receptor antagonist, modulating neurotransmitter activity in the brain .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
Uniqueness
What sets (4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone apart is its trifluoromethyl group, which can significantly enhance its biological activity and stability. This makes it a promising candidate for further research and development in various scientific fields.
Biological Activity
The compound (4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzylpiperazine moiety linked to a pyrazolo-pyrimidine core, which is known for its diverse biological activities.
The compound's biological activity is primarily attributed to its interactions with various molecular targets, including:
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have been shown to inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can potentially lead to therapeutic effects in neurodegenerative diseases like Alzheimer's disease .
- Antitumor Activity : Compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. The pyrazolo-pyrimidine scaffold is particularly noted for its ability to disrupt cell proliferation and induce apoptosis in cancer cells .
Biological Activity Data
The biological activity of the compound has been evaluated through various in vitro and in vivo studies. Below is a summary of key findings:
Activity | Effect | Reference |
---|---|---|
AChE Inhibition | Moderate inhibition observed | |
Cytotoxicity | Significant against cancer cells | |
Antimicrobial Properties | Effective against specific pathogens |
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
- Neuroprotective Effects : A study on piperazine derivatives indicated that they could protect neuronal cells from oxidative stress by modulating signaling pathways associated with cell survival .
- Anticancer Activity : Research involving pyrazolo-pyrimidine derivatives demonstrated their ability to inhibit tumor growth in xenograft models, suggesting that this compound may exhibit similar properties .
- Antimicrobial Studies : Preliminary evaluations indicated that compounds with the pyrazolo-pyrimidine structure possess antimicrobial properties, potentially useful in treating infections caused by resistant strains .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N5O2/c1-36-20-9-7-19(8-10-20)21-15-23(26(27,28)29)34-24(30-21)16-22(31-34)25(35)33-13-11-32(12-14-33)17-18-5-3-2-4-6-18/h2-10,15-16H,11-14,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOHQPBRWFXKID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.